molecular formula C49H94O6 B1198162 1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol CAS No. 56599-89-4

1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol

Cat. No.: B1198162
CAS No.: 56599-89-4
M. Wt: 779.3 g/mol
InChI Key: NSQZMMPMMBEIIA-UHFFFAOYSA-N
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Description

1,3-Dipalmitoyl-2-myristoyl glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position. It has been found in palm oil.
TG(16:0/14:0/16:0), also known as tag(46:0) or tracylglycerol(46:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(16:0/14:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:0/14:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, TG(16:0/14:0/16:0) is primarily located in the membrane (predicted from logP) and adiposome. In humans, TG(16:0/14:0/16:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(16:0/14:0/16:0) pathway.
TG(16:0/14:0/16:0) is a triacylglycerol 46:0.

Scientific Research Applications

Lipid Orientation and Structure

  • Research has demonstrated that the orientation and structure of lipid molecules like 1-palmitoyl-2-myristoyl-3-palmitoyl-glycerol can be characterized using spectroscopy methods, providing insights into their behavior in different physical states (Hübner & Mantsch, 1991).

G Protein Signaling

  • Studies indicate that fatty acids such as this compound are involved in the post-translational modification of G protein subunits, which is crucial for their proper functioning in cellular signaling (Degtyarev et al., 1994).

Molecular Organization and Motions

  • Investigations using NMR techniques have provided valuable information about the molecular organization and dynamics of molecules like this compound in different crystalline and liquid forms (Guo & Hamilton, 1995).

Impact on Neutrophil Function

  • Research has shown that certain glycerides, including compounds structurally similar to this compound, can influence human neutrophil functions, potentially impacting immune responses (O’Flaherty et al., 1984).

Inhibition of Triglyceride Accumulation

  • Studies on the molecular species of monogalactosyldiacylglycerols, which include variants of this compound, have demonstrated their potential inhibitory effects on lipid accumulation in adipocytes, suggesting implications for metabolic health (Ma et al., 2014).

Future Directions

The study of 1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol and other triacylglycerols is an active area of research. Future directions may include further investigation into the synthesis and reactions of these compounds, as well as their role in the body’s metabolism and disease processes .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-tetradecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-29-32-35-38-41-47(50)53-44-46(55-49(52)43-40-37-34-31-26-21-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQZMMPMMBEIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H94O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/14:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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